(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate (2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate Gly-D-Val is a dipeptide formed from glycine and D-valine residues.
Brand Name: Vulcanchem
CAS No.: 10521-49-0
VCID: VC0076737
InChI: InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1
SMILES: CC(C)C(C(=O)O)NC(=O)CN
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2 g/mol

(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate

CAS No.: 10521-49-0

Main Products

VCID: VC0076737

Molecular Formula: C7H14N2O3

Molecular Weight: 174.2 g/mol

(2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate - 10521-49-0

CAS No. 10521-49-0
Product Name (2R)-2-[(2-Azaniumylacetyl)amino]-3-methylbutanoate
Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
IUPAC Name (2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1
Standard InChIKey STKYPAFSDFAEPH-ZCFIWIBFSA-N
Isomeric SMILES CC(C)[C@H](C(=O)[O-])NC(=O)C[NH3+]
SMILES CC(C)C(C(=O)O)NC(=O)CN
Canonical SMILES CC(C)C(C(=O)[O-])NC(=O)C[NH3+]
Description Gly-D-Val is a dipeptide formed from glycine and D-valine residues.
PubChem Compound 6994697
Last Modified Nov 11 2021
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